4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole
Overview
Description
4-(Chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms. This compound features a chloromethyl group attached to the pyrazole ring, an isobutyl group, and a phenyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole typically involves the following steps:
Formation of Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones under acidic conditions.
Introduction of Substituents: The chloromethyl group can be introduced via chloromethylation reactions, where chloromethyl groups are added to the pyrazole ring using reagents like formaldehyde and hydrochloric acid. The isobutyl and phenyl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the controlled addition of reagents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups to the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups attached to the pyrazole ring.
Scientific Research Applications
4-(Chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-(Chloromethyl)-1-methyl-1H-pyrazole
4-(Chloromethyl)-1-ethyl-1H-pyrazole
3-(Chloromethyl)-1-phenyl-1H-pyrazole
This comprehensive overview highlights the significance of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole in various fields, from chemical synthesis to potential therapeutic applications. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
4-(chloromethyl)-1-(2-methylpropyl)-3-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-11(2)9-17-10-13(8-15)14(16-17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPELLRNICMADNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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